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Compound of Interest

Compound Name: MES hemisodium salt

Cat. No.: B568281 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on optimizing 2-(N-morpholino)ethanesulfonic acid

(MES) buffer concentration for enzyme assays. MES is a popular choice for experiments

requiring a slightly acidic pH, but its effective use hinges on careful optimization of its

concentration and consideration of its impact on enzyme kinetics.

Frequently Asked Questions (FAQs)
Q1: What is MES buffer and why is it used in enzyme assays?

A1: MES, or 2-(N-morpholino)ethanesulfonic acid, is a zwitterionic buffer that is part of the

"Good's buffers" series.[1] It is favored in many biological and biochemical experiments,

including enzyme assays, for several key reasons:

Optimal pH Range: MES has a pKa of approximately 6.15 at 25°C, making it an effective

buffer in the pH range of 5.5 to 6.7.[2] This is ideal for enzymes that exhibit maximal activity

in slightly acidic conditions.[3]

Chemical Stability: It is resistant to oxidation and reduction and does not typically form

complexes with most metal ions, which can be crucial for metalloenzyme studies.[2][4]

Low UV Absorbance: MES does not absorb significantly in the UV region, which is

advantageous for spectrophotometric assays.[3]
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Biocompatibility: It is generally considered non-reactive and does not interfere with most

enzyme-substrate reactions.[3][5]

Q2: What is the typical concentration range for MES buffer in enzyme assays?

A2: The optimal concentration of MES buffer can vary depending on the specific enzyme and

assay conditions. However, a general starting range is between 25 mM and 100 mM.[6] It is

crucial to experimentally determine the ideal concentration for your specific assay, as

concentrations that are too low may provide insufficient buffering capacity, while concentrations

that are too high can inhibit enzyme activity due to increased ionic strength.[7]

Q3: How does MES buffer concentration affect enzyme activity?

A3: The concentration of MES buffer can influence enzyme activity primarily through its

contribution to the overall ionic strength of the assay solution.[8]

Low Ionic Strength: Insufficient ionic strength can sometimes lead to non-specific protein

aggregation or undesirable interactions between the enzyme and other charged molecules.

High Ionic Strength: Excessively high ionic strength can disrupt the enzyme's tertiary

structure and its interaction with the substrate, leading to inhibition of activity.[7][9]

Therefore, optimizing the MES buffer concentration is a critical step in maximizing and

achieving reproducible enzyme activity.

Q4: Can I use MES buffer outside of its recommended pH range (5.5 - 6.7)?

A4: It is strongly advised to use MES buffer within its effective pH range, which is generally

considered to be pKa ± 1 pH unit.[10] Outside of this range (pH 5.5-6.7), its ability to resist pH

changes diminishes significantly.[6] If your enzyme's optimal pH falls outside this window, you

should select an alternative buffer with a more appropriate pKa.

Data Summary
The following tables provide key quantitative data for MES buffer and a comparison with other

common biological buffers.

Table 1: Properties of MES Buffer
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Property Value Reference

pKa (25°C) ~6.15 [2]

Effective pH Range 5.5 - 6.7 [1][2][3]

Molar Mass 213.25 g/mol [2]

Typical Concentration 25 - 100 mM [6]

Table 2: Comparison of Common Biological Buffers

Buffer pKa (25°C) Useful pH Range

Acetate 4.8 3.8 - 5.8

MES 6.1 5.5 - 6.7

MOPS 7.2 6.5 - 7.9

HEPES 7.5 6.8 - 8.2

Tris 8.1 7.1 - 9.1

Glycine-NaOH 9.8 8.6 - 10.6

Note: pKa values are

approximate and can be

affected by temperature and

buffer concentration.[6]

Experimental Protocols
Protocol 1: Determining the Optimal MES Buffer Concentration

This protocol outlines a systematic approach to identify the MES buffer concentration that

yields the highest enzyme activity.

Objective: To determine the optimal MES buffer concentration for a specific enzyme assay by

testing a range of concentrations and measuring the initial reaction velocity.
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Materials:

Enzyme stock solution

Substrate stock solution

MES powder

Deionized water

Strong acid (e.g., HCl) and strong base (e.g., NaOH) for pH adjustment

Spectrophotometer or other appropriate detection instrument

96-well microplate (or cuvettes)

Procedure:

Prepare MES Stock Solutions:

Prepare a series of concentrated MES stock solutions (e.g., 1 M) at the desired pH (e.g.,

pH 6.0).

From these, prepare working stock solutions at various concentrations (e.g., 50 mM, 100

mM, 200 mM, 300 mM, 400 mM, 500 mM). Ensure the pH of each working stock is verified

and adjusted as necessary after dilution.

Assay Setup:

Design the assay to test a range of final MES buffer concentrations (e.g., 25 mM, 50 mM,

100 mM, 150 mM, 200 mM).

For each concentration, prepare a master mix containing the MES buffer and any

necessary cofactors.

In a 96-well plate, add the substrate to the appropriate wells.
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Include a "no-enzyme" control for each buffer concentration to account for any non-

enzymatic substrate degradation.

Reaction Initiation:

Initiate the reaction by adding a fixed amount of enzyme to each well. The final

concentrations of the enzyme and substrate should be kept constant across all tested

buffer concentrations.

Data Collection:

Immediately measure the rate of product formation or substrate consumption over time

using a microplate reader at the appropriate wavelength and temperature.[11]

Data Analysis:

Calculate the initial velocity (v₀) for each MES buffer concentration by determining the

slope of the linear portion of the reaction progress curve.

Subtract the rate of the "no-enzyme" control from the corresponding experimental rates.

Plot the initial velocity (v₀) on the y-axis against the MES buffer concentration on the x-

axis. The concentration that yields the highest activity is the optimum for your assay

conditions.

Visual Guides
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Click to download full resolution via product page

Caption: Workflow for determining the optimal MES buffer concentration.

Troubleshooting Guide
Problem: Low or no enzyme activity.
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Low or No Enzyme Activity

Is the buffer pH within the
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Is the MES concentration optimized?
(Typically 25-100 mM)
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Identify and remove inhibitory
components. Check for buffer contamination.
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Is the enzyme stock active and
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Use a fresh enzyme aliquot.
Verify storage conditions.

No
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Caption: Troubleshooting decision tree for low enzyme activity.
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Problem: Inconsistent or non-reproducible results.

Possible Cause 1: Insufficient Buffering Capacity.

Solution: Ensure you are operating within the effective pH range of MES (5.5-6.7).[2] If the

reaction generates or consumes protons, you may need to increase the buffer

concentration (e.g., from 50 mM to 100 mM) to better resist pH shifts.[6]

Possible Cause 2: Temperature Effects on pH.

Solution: The pKa of many buffers, including MES, can be sensitive to temperature

changes. Always prepare and pH your MES buffer at the temperature at which you will be

conducting the assay.[12][13]

Possible Cause 3: Buffer Contamination or Degradation.

Solution: A yellowish color in an aged MES buffer solution may indicate degradation,

although this does not always correlate with a change in pH.[14] To ensure reproducibility,

always use high-quality, fresh MES powder and sterile, deionized water for buffer

preparation.[2] If in doubt, prepare a fresh batch of buffer.[14]

Problem: Precipitation observed in the assay.

Possible Cause: pH-dependent solubility of components.

Solution: The solubility of your substrate, enzyme, or other assay components may be

sensitive to pH.[6] Ensure that all components are soluble at the chosen assay pH. If

precipitation occurs, you may need to adjust the pH to a point that balances both enzyme

activity and component solubility. In some cases, a small amount of a compatible organic

co-solvent can be used, but its effect on enzyme activity must be validated first.[6]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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